3,5,6-trimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Pyridin-2-yl and Thiophen-2-yl Groups: These groups can be introduced through nucleophilic substitution or coupling reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and benzofuran rings.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran, pyridine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-methylbenzofuran.
Pyridine Derivatives: Compounds such as 2-pyridylamine and 2-pyridylmethanol.
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2-thiophenemethanol.
Uniqueness
The uniqueness of 3,5,6-TRIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-14-11-18-16(3)21(26-19(18)12-15(14)2)22(25)24(13-17-7-6-10-27-17)20-8-4-5-9-23-20/h4-12H,13H2,1-3H3 |
InChI Key |
RLVGHYDDIRLJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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